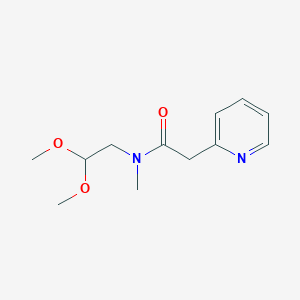

N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide

Description

Properties

CAS No. |

864685-06-3 |

|---|---|

Molecular Formula |

C12H18N2O3 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)-N-methyl-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C12H18N2O3/c1-14(9-12(16-2)17-3)11(15)8-10-6-4-5-7-13-10/h4-7,12H,8-9H2,1-3H3 |

InChI Key |

AGOGNCGUIFLMSV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(OC)OC)C(=O)CC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Method 1: Phase Transfer Catalysis with Chloroacetaldehyde Dimethyl Acetal

This approach, detailed in CN101538223A, employs a modified Mannich reaction to construct the dimethoxyethyl-amino linkage.

Key Steps :

- Amine Activation : N-(2-Phenyl)ethyl-2-aminoacetamide is treated with chloroacetaldehyde dimethyl acetal (1:0.8–1.2 molar ratio) in an organic solvent (e.g., toluene or methyl isobutyl ketone).

- Base and Catalyst : A base (e.g., NaOH) and phase transfer catalyst (e.g., tetrabutylammonium bromide) facilitate nucleophilic substitution.

- Azeotropic Water Removal : Heating at 60–90°C ensures completion by removing water via azeotrope formation.

- Salt Formation : The intermediate is treated with HCl gas in dichloromethane to yield the hydrochloride salt.

Advantages :

- High yield (up to 68% in analogous reactions).

- Reduced reagent consumption compared to traditional methods.

- Improved product stability due to minimized water content.

Limitations :

- Requires precise control of stoichiometry and temperature to prevent side reactions.

- Use of chlorinated solvents may necessitate additional purification steps.

Method 2: Glyoxylamide Reduction with Phosphorus Tribromide

Adapted from EP1539751B1, this method exploits glyoxylamide intermediates for acetamide formation.

Key Steps :

- Glyoxylamide Formation : React a pyridine derivative (e.g., 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine) with N,N-dimethylglyoxylamide hemihydrate in an inert solvent (e.g., toluene).

- Reduction : Treat the adduct with phosphorus tribromide (PBr₃) to reduce the glyoxylamide group to an acetamide.

- Hydrolysis and Purification : The product is hydrolyzed under basic conditions, extracted with ethyl acetate, and crystallized.

Advantages :

- Direct access to acetamide derivatives without protection steps.

- Compatible with sensitive functional groups due to mild reduction conditions.

Limitations :

- PBr₃ is corrosive and requires careful handling.

- Lower yields (≈74% in analogous reactions) compared to phase transfer methods.

Method 3: Suzuki-Miyaura Coupling for Pyridine Functionalization

Inspired by EP4140997A1, this approach leverages cross-coupling reactions to introduce the pyridin-2-yl moiety.

Key Steps :

- Amination : A protected amine (e.g., Boc-protected derivative) undergoes Suzuki coupling with a pyridin-2-yl boronic acid using Pd₂(dba)₃/Xantphos.

- Deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane).

- Amide Formation : React the free amine with a chloroacetamide or its equivalent.

Advantages :

- Enables precise control over regioselectivity in the pyridine ring.

- Scalable for complex heterocycles.

Limitations :

- Requires expensive transition metal catalysts and ligands.

- Multiple steps increase overall production costs.

Comparative Analysis of Preparation Methods

Critical Challenges and Optimization Strategies

- Reagent Stability : Chloroacetaldehyde dimethyl acetal and PBr₃ are moisture-sensitive; anhydrous conditions are essential.

- Byproduct Management : Phase transfer methods may generate halogenated byproducts; solvent extraction and distillation mitigate this.

- Catalyst Recycling : For Suzuki-based methods, Pd recovery protocols could improve cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted acetamides

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide exhibit significant antimicrobial properties. Preliminary studies suggest that it may be effective against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent .

2. Anticancer Properties

The compound has shown promise in cytotoxicity studies against several cancer cell lines. For example, derivatives of similar structures have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies .

3. Enzyme Inhibition

this compound may act as an inhibitor of key metabolic enzymes. Studies have highlighted its potential to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's disease. This inhibition could lead to enhanced neurotransmitter levels, thereby improving cognitive functions .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against a range of bacterial strains. The compound was tested against both gram-positive and gram-negative bacteria, showing a broad spectrum of activity that warrants further investigation for therapeutic use.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving the treatment of various cancer cell lines with this compound revealed significant apoptosis induction at specific concentrations. The study highlighted the compound's mechanism of action and its potential to be developed into a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(a) N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide ()

- Molecular Formula : C₂₂H₂₉N₃O₄

- Molecular Weight : 399.216 g/mol

- Key Features : Incorporates a pyridin-2-yl group and a 3,4-dimethoxyphenethyl substituent. The presence of dual methoxy groups enhances lipophilicity compared to the target compound’s 2,2-dimethoxyethyl group.

- Synthesis : Synthesized via a multicomponent reaction (pyridine-2-carboxaldehyde, propylamine, acetic acid) with a 94% yield, indicating efficient methodology for pyridine-containing acetamides .

- Physical State: Deep yellow oil (vs.

(b) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

- Molecular Formula : C₁₄H₁₆N₄OS

- Molecular Weight : 304.37 g/mol

- Key Features : Replaces the methoxyethyl group with a sulfanyl-pyrimidine moiety, introducing hydrogen-bonding capabilities. The 4-methylpyridin-2-yl group may enhance π-π stacking interactions.

- Synthesis: Prepared via refluxing ethanol with 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(5-methylpyridin-2-yl)acetamide. Single-crystal X-ray data confirmed planar geometry, relevant for drug design .

Biological Activity

N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide (CAS Number: 864685-06-3) is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molar Mass : 238.28 g/mol

- Structural Formula :

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit:

- Antibacterial Activity : The compound demonstrates significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial properties.

- Antifungal Activity : Similar to its antibacterial effects, it also shows activity against fungal pathogens, suggesting a broad-spectrum antimicrobial potential.

Biological Activity Data

| Biological Activity | Target Organisms | MIC (µM) |

|---|---|---|

| Antibacterial | E. coli | 8.33 |

| S. aureus | 5.64 | |

| P. aeruginosa | 13.40 | |

| Antifungal | C. albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Case Studies and Research Findings

-

Antimicrobial Studies :

A study published in MDPI demonstrated that this compound exhibited moderate to good antimicrobial activity against various pathogens. The research highlighted the compound's effectiveness with MIC values ranging from 4.69 to 156.47 µM for different bacterial strains . -

Structure-Activity Relationship (SAR) :

Research has indicated that modifications in the molecular structure can significantly impact the biological activity of pyridine derivatives. For instance, the introduction of different substituents on the pyridine ring has been correlated with enhanced antibacterial properties . -

Therapeutic Applications :

The compound's potential therapeutic applications extend beyond antimicrobial activity; it has been investigated for its anti-inflammatory and anticancer properties as well. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.